

Physicochemical Properties of 3-Cyano-4-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyano-4-methoxybenzoic acid

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Introduction

3-Cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties. These properties are critical in predicting the compound's behavior in biological systems, guiding formulation development, and ensuring reproducibility in synthetic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **3-Cyano-4-methoxybenzoic acid**, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties for **3-Cyano-4-methoxybenzoic acid** is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters are not readily available in the public domain.

Property	Value	Data Type
Molecular Formula	C ₉ H ₇ NO ₃ [1]	---
Molecular Weight	177.16 g/mol	---
CAS Number	117738-82-6[2]	---
Melting Point	Data not available	Experimental
Boiling Point	Data not available	Experimental
pKa	Data not available	Experimental
Aqueous Solubility	Data not available	Experimental
LogP (XlogP)	1.4[1]	Predicted

Note: The boiling point for the related compound, Methyl 3-cyano-4-methoxybenzoate, is reported as 339.70 °C.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method[3][4]

- Sample Preparation: A small amount of dry, finely powdered **3-Cyano-4-methoxybenzoic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is utilized.[4]
- Measurement:
 - A preliminary rapid heating run is conducted to determine an approximate melting range.

- A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
- Purity Assessment: A sharp melting range (typically $\leq 2^{\circ}\text{C}$) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[6][7]

- Sample Preparation: A precisely weighed sample of **3-Cyano-4-methoxybenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility.
- Apparatus: A calibrated pH meter with a glass electrode is used. The titrant is a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration: The acid solution is titrated with the standardized base, and the pH is recorded after each addition of the titrant.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve (often identified using the first or second derivative).
 - The pKa is the pH at the half-equivalence point.

Methodology: UV-Vis Spectrophotometry[8]

- Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

- Procedure:
 - A series of buffer solutions with known pH values are prepared.
 - A constant concentration of **3-Cyano-4-methoxybenzoic acid** is added to each buffer solution.
 - The absorbance of each solution is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
- Calculation: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Aqueous Solubility Determination

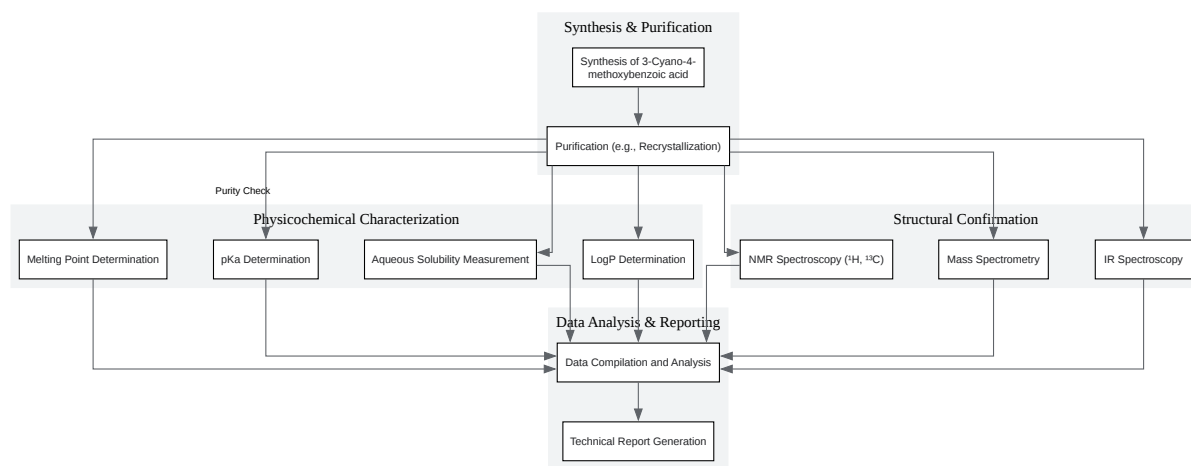
Solubility is a critical parameter influencing bioavailability and formulation.

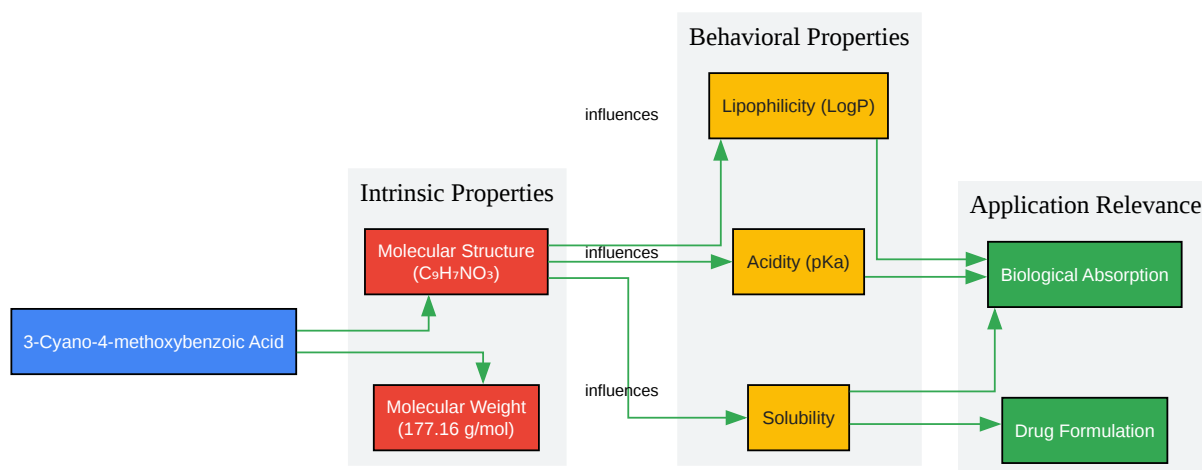
Methodology: Shake-Flask Method[9][10][11]

- Procedure: An excess amount of solid **3-Cyano-4-methoxybenzoic acid** is added to a known volume of water in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Quantification: A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved acid.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for characterizing the physicochemical properties of a compound like **3-Cyano-4-methoxybenzoic acid**.





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